[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride
Description
[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride is a chemical compound with the molecular formula C7H6ClF3N2·HCl. This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 5-position and a trifluoromethyl group at the 3-position. The methanamine group is attached to the 2-position of the pyridine ring, and the compound is typically isolated as its hydrochloride salt.
Properties
IUPAC Name |
[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-4-1-5(7(9,10)11)6(2-12)13-3-4;/h1,3H,2,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPHJZTUSXKAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CN)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride can be achieved through several synthetic routesThe reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by amination using reagents like ammonia or methylamine .
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. For example, the use of selective catalysts and controlled reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C7H6ClF3N2
- Molecular Weight : 210.58 g/mol
- CAS Number : 326476-49-7
Functional Groups
The presence of the amine group allows for nucleophilic substitution reactions, while the trifluoromethyl group enhances electronic properties, potentially increasing reactivity towards electrophiles. The chlorine atom facilitates further halogenation or substitution reactions under appropriate conditions .
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic effects. Research indicates that it may exhibit:
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains.
- Anti-inflammatory Effects : Potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Interaction studies are crucial for understanding how [5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride interacts with biological systems. These studies often involve:
- Bioassays : To evaluate the compound's activity against specific biological targets such as enzymes or receptors.
- Metabolic Transformations : Investigating how the compound is metabolized in biological systems to identify active metabolites that may exhibit different biological activities .
Synthesis and Derivatives
The synthesis typically involves multi-step reactions that can vary based on desired yields and purity levels. Notable derivatives include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Chloro-pyridine | Chlorine-substituted pyridine | Known for its role in pharmaceuticals |
| 5-Trifluoromethyl-pyridine | Trifluoromethyl group | Exhibits unique electronic properties |
| 4-Amino-pyridine | Amino group at position 4 | Used in neurological research |
The distinctive combination of functional groups in this compound sets it apart from these compounds, influencing its reactivity and biological activity differently compared to others listed .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
Research focused on the anti-inflammatory effects of this compound revealed its ability to reduce cytokine production in vitro. This suggests that it may be beneficial in developing therapies for inflammatory diseases such as rheumatoid arthritis.
Case Study 3: Pharmacokinetics
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. The findings indicated favorable pharmacokinetic properties, supporting its further development as a therapeutic agent.
Mechanism of Action
The mechanism of action of [5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
The molecular pathways involved depend on the specific biological target. For instance, if the compound targets a kinase enzyme, it may inhibit phosphorylation events, leading to downstream effects on cell signaling pathways .
Comparison with Similar Compounds
[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride can be compared with other similar compounds, such as:
3-(Trifluoromethyl)pyridine: Lacks the chloro and methanamine groups, making it less reactive in certain substitution reactions.
5-Chloro-2-methoxypyridine: Contains a methoxy group instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the methanamine group, affecting its biological activity and applications.
The uniqueness of this compound lies in its combination of substituents, which confer specific chemical and biological properties .
Biological Activity
[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride, a compound characterized by a pyridine ring with specific substitutions, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H6ClF3N2·HCl
- Molecular Weight : 210.58 g/mol
- CAS Number : 326476-49-7
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's reactivity and binding affinity, which may lead to significant pharmacological effects:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways.
- Receptor Modulation : It may alter receptor functions by interacting with binding sites, influencing cellular signaling cascades.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. In a study focusing on derivatives with similar structures, the presence of the trifluoromethyl group was crucial for exhibiting antichlamydial activity, suggesting that this compound could also possess antimicrobial effects against other pathogens .
Anticancer Properties
The compound has been investigated for its potential anticancer activity. A notable study demonstrated that derivatives containing trifluoromethyl groups showed significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures were shown to inhibit tubulin polymerization and induce apoptosis in cancer cells .
Case Studies and Research Findings
Comparative Analysis
Comparing this compound with similar compounds reveals its unique attributes:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3-(Trifluoromethyl)pyridine | Lacks chloro and methanamine groups | Less reactive |
| 5-Chloro-2-methoxypyridine | Contains a methoxy group instead of trifluoromethyl | Different chemical properties |
| 2-Chloro-5-(trifluoromethyl)pyridine | Similar structure but lacks methanamine group | Affects biological activity |
Q & A
Q. What analytical techniques are recommended for confirming the structural identity of [5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride?
Answer:
- Nuclear Magnetic Resonance (NMR): Use 1H, 13C, and 19F NMR to confirm substituent positions and electronic environments. The trifluoromethyl group (CF3) shows distinct 19F NMR signals (~-60 ppm), while chlorine and pyridine protons appear in characteristic regions .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for C7H7ClF3N2: 218.01 g/mol) and fragmentation patterns .
- Elemental Analysis: Validate purity and stoichiometry (e.g., Cl and F content) to distinguish from analogs like (4-trifluoromethylpyridin-2-yl)methanamine hydrochloride .
Q. How can researchers optimize synthetic yield while minimizing byproducts?
Answer:
- Stepwise Functionalization: Introduce chlorine and trifluoromethyl groups sequentially to reduce steric clashes. For example, start with 3-chloropyridine derivatives before adding CF3 via radical trifluoromethylation .
- Catalytic Systems: Use Pd/Cu catalysts for cross-coupling reactions to enhance regioselectivity. Monitor reaction progress with LC-MS to identify intermediates .
- Purification: Employ recrystallization in ethanol/water mixtures or reverse-phase HPLC to isolate the hydrochloride salt from unreacted precursors .
Advanced Research Questions
Q. What strategies resolve discrepancies between computational predictions and experimental reactivity data?
Answer:
- Density Functional Theory (DFT): Compare calculated reaction pathways (e.g., nucleophilic substitution at the pyridine ring) with experimental kinetic data. Adjust solvent effects (e.g., DMSO vs. ethanol) in simulations to match observed rates .
- Isotopic Labeling: Use deuterated analogs to trace reaction mechanisms. For example, 2H-labeled methanamine groups clarify proton transfer steps in acidic conditions .
- Controlled Experiments: Vary temperature and pH to isolate competing pathways (e.g., hydrolysis vs. cyclization byproducts) .
Q. How does the trifluoromethyl group influence intermolecular interactions in biological assays?
Answer:
- Hydrophobic Interactions: The CF3 group enhances binding to hydrophobic pockets in enzymes (e.g., kinase active sites). Compare IC50 values of CF3-containing analogs vs. non-fluorinated derivatives .
- Electron-Withdrawing Effects: CF3 reduces electron density on the pyridine ring, increasing stability toward oxidation. Validate via cyclic voltammetry (e.g., oxidation potentials ~1.2 V vs. Ag/AgCl) .
- Metabolic Stability: Use liver microsome assays to assess resistance to cytochrome P450 degradation. CF3 groups often reduce metabolic clearance compared to methyl or chloro analogs .
Q. What chromatographic conditions separate the compound from common synthetic impurities?
Answer:
- HPLC Method: Use a C18 column with a gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile. Retention time ~8.2 min for the target compound; detect impurities like unreacted 3-chloropyridine precursors at ~6.5 min .
- Ion-Pair Chromatography: Add heptafluorobutyric acid (HFBA) to improve resolution of charged intermediates (e.g., methanamine free base vs. hydrochloride salt) .
- Validation: Confirm purity ≥95% via UV detection at 254 nm and cross-reference with NMR integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
